molecular formula C8H8BrF B14079772 1-Bromo-2-fluoro-3,4-dimethylbenzene

1-Bromo-2-fluoro-3,4-dimethylbenzene

Cat. No.: B14079772
M. Wt: 203.05 g/mol
InChI Key: JPGBZICVUGQNKA-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3,4-dimethylbenzene is an aromatic compound with the molecular formula C₈H₈BrF It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-3,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and fluorination of 3,4-dimethylbenzene. The reaction typically requires a brominating agent such as bromine (Br₂) and a fluorinating agent like fluorine gas (F₂) or a fluorinating reagent under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include the initial preparation of intermediates followed by selective halogenation. The reaction conditions are optimized to achieve high yield and purity, often involving catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-3,4-dimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated or brominated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-2-fluoro-3,4-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.

    Medicine: It serves as an intermediate in the production of pharmaceuticals.

    Industry: It is utilized in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3,4-dimethylbenzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The bromine and fluorine atoms on the benzene ring make it reactive towards nucleophiles, allowing it to participate in a range of chemical reactions. The pathways involved include the formation of benzenonium intermediates, which then undergo further transformations to yield substituted products .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,4-dimethylbenzene
  • 2-Bromo-4-fluoro-1,3-dimethylbenzene
  • 2-Bromo-1,4-dimethylbenzene

Uniqueness

1-Bromo-2-fluoro-3,4-dimethylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and fluorine atoms provides distinct chemical properties compared to other similar compounds, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C8H8BrF

Molecular Weight

203.05 g/mol

IUPAC Name

1-bromo-2-fluoro-3,4-dimethylbenzene

InChI

InChI=1S/C8H8BrF/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,1-2H3

InChI Key

JPGBZICVUGQNKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)F)C

Origin of Product

United States

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